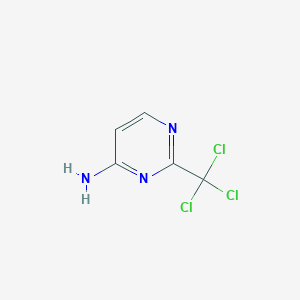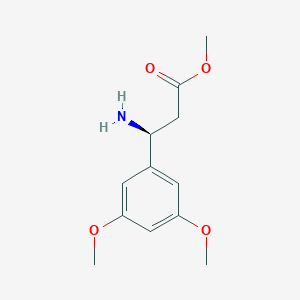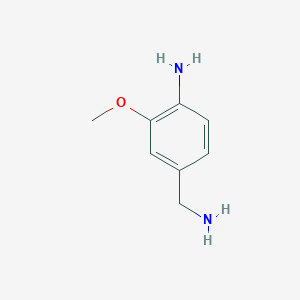
1,3-Thiazole-5-sulfonyl fluoride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Thiazole-5-sulfonyl fluoride is a chemical compound characterized by its unique structure, which includes a thiazole ring—a five-membered heterocyclic compound containing both sulfur and nitrogen atoms—attached to a sulfonyl fluoride group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,3-Thiazole-5-sulfonyl fluoride can be synthesized through several methods, including:
Halogenation: Starting with 1,3-thiazole, the compound can be halogenated to introduce the sulfonyl fluoride group.
Sulfonylation: Treating 1,3-thiazole with sulfonyl chlorides in the presence of a suitable base can yield the desired product.
Fluorination: Direct fluorination of the corresponding sulfonyl chloride derivative can produce this compound.
Industrial Production Methods: In an industrial setting, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity.
Analyse Chemischer Reaktionen
1,3-Thiazole-5-sulfonyl fluoride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl fluoride derivatives.
Reduction: Reduction reactions can convert the sulfonyl fluoride group to other functional groups.
Substitution: The thiazole ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonyl fluoride derivatives.
Reduction: Thiazole derivatives with reduced functional groups.
Substitution: Substituted thiazole compounds.
Wissenschaftliche Forschungsanwendungen
1,3-Thiazole-5-sulfonyl fluoride has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Employed in the production of agrochemicals and materials due to its unique chemical properties.
Wirkmechanismus
The mechanism by which 1,3-thiazole-5-sulfonyl fluoride exerts its effects involves its interaction with molecular targets and pathways. The sulfonyl fluoride group can act as a leaving group in nucleophilic substitution reactions, while the thiazole ring can participate in electrophilic substitution reactions. These interactions can lead to the formation of various biologically active compounds.
Vergleich Mit ähnlichen Verbindungen
1,3-Thiazole-5-sulfonyl fluoride is compared with other similar compounds, such as:
4-(trifluoromethyl)-1,3-thiazole-5-sulfonyl fluoride: Similar structure but with a trifluoromethyl group.
2-methoxy-1,3-thiazole-5-sulfonyl fluoride: Similar thiazole core but with a methoxy group.
Uniqueness: this compound is unique due to its specific combination of the thiazole ring and the sulfonyl fluoride group, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and reactivity make it a valuable reagent in organic synthesis, drug development, and material science. Further research and development may uncover additional uses and benefits of this compound.
Eigenschaften
Molekularformel |
C3H2FNO2S2 |
|---|---|
Molekulargewicht |
167.19 g/mol |
IUPAC-Name |
1,3-thiazole-5-sulfonyl fluoride |
InChI |
InChI=1S/C3H2FNO2S2/c4-9(6,7)3-1-5-2-8-3/h1-2H |
InChI-Schlüssel |
IOZLSTVWQLCRFA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(SC=N1)S(=O)(=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


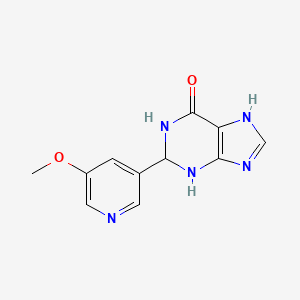
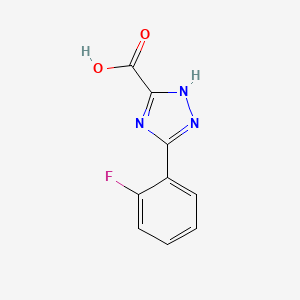
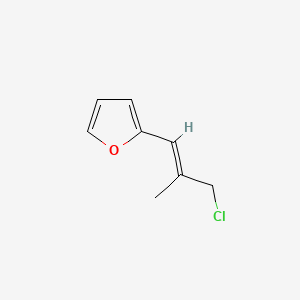
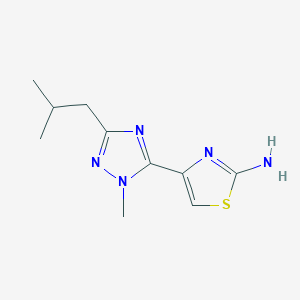
![8-Bromo-1,3,4,5-tetrahydrothiopyrano[4,3-b]indole 2,2-dioxide](/img/structure/B15325911.png)

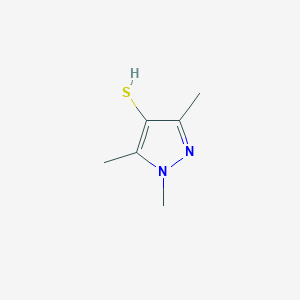


![6-Methoxy-2a,3,4,8b-tetrahydronaphtho[1,2-b]azet-2(1h)-one](/img/structure/B15325953.png)
